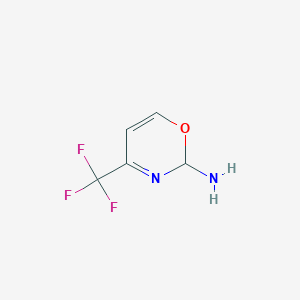

4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine

Description

Propriétés

IUPAC Name |

4-(trifluoromethyl)-2H-1,3-oxazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N2O/c6-5(7,8)3-1-2-11-4(9)10-3/h1-2,4H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMYZTYXFAFJXAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(N=C1C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Strategy Overview

The preparation of 4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine typically involves:

- Formation of trifluoromethylated β-enaminones or β-enamino ketones as key intermediates.

- Reduction of these intermediates to 1,3-amino alcohols.

- Cyclization of 1,3-amino alcohols with appropriate carbonyl reagents (e.g., formaldehyde or phosgene derivatives) to form the oxazine ring.

This approach leverages the reactivity of trifluoromethyl-substituted β-enaminones and the nucleophilicity of amino alcohol intermediates to achieve ring closure efficiently.

Preparation of Key Intermediates: β-Enaminones with Trifluoromethyl Group

The starting point involves synthesizing 4-ylamino-1,1,1-trifluoro-but-3-en-2-ones (β-enaminones), which are obtained by reacting 4-ethoxy-1,1,1-trifluoro-but-3-en-2-one with primary amines such as methylamine or amino acids. This step is crucial as it introduces the trifluoromethyl group and the amino functionality in the molecule.

Reduction of β-Enaminones to 1,3-Amino Alcohols

Reduction of the β-enaminones to 1,3-amino alcohols is a critical step preceding cyclization. Various reduction methods have been evaluated:

The presence of the trifluoromethyl group increases the reactivity of the carbonyl toward nucleophilic hydride addition, which can lead to over-reduction in some cases. Hydrogenation over 10% Pd/C in methanol was found to be the most effective and selective method for obtaining the amino alcohol intermediates.

Cyclization to Form this compound

The cyclization step involves intramolecular ring closure of the 1,3-amino alcohols with carbonyl reagents to form the 1,3-oxazine ring:

- With Formaldehyde: The amino alcohol reacts with formaldehyde under controlled conditions to form the 1,3-oxazinane ring system.

- With Triphosgene: Use of triphosgene enables formation of 1,3-oxazinan-2-ones, a closely related heterocyclic system.

This cyclization is generally performed under mild heating and results in the formation of the desired trifluoromethyl-substituted oxazine derivatives in good yields.

Alternative Synthetic Routes and Related Methods

- A transition-metal-free β-C–H bond carbonylation method using Togni’s reagent has been reported for synthesizing trifluoromethyl-substituted 1,3-oxazin-6-ones, which are structurally related oxazine derivatives. This method involves cascade trifluoromethylation, C(sp3)–F bond activation, and hydrolysis, offering an efficient approach to trifluoromethylated oxazines without metal catalysts.

- One-pot synthesis of trifluoromethyl amines from trifluoromethylsulfinate salts and phosphines has been demonstrated, which could be adapted for preparing trifluoromethyl-substituted amine intermediates relevant to oxazine synthesis.

Summary Table of Preparation Steps

Research Findings and Notes

- The introduction of the trifluoromethyl group enhances biological activity and lipophilicity of the oxazine compounds, making these synthetic methods valuable for medicinal chemistry applications.

- Reduction methods require careful selection due to the sensitivity of trifluoromethylated intermediates to over-reduction.

- Cyclization protocols are well-established and can be tuned by choice of carbonyl reagent to access different oxazine derivatives.

- Transition-metal-free methods offer greener alternatives but may require more specialized reagents like Togni’s reagent.

Analyse Des Réactions Chimiques

Ring-Opening and Functionalization

The oxazine ring undergoes ring-opening reactions under specific conditions:

-

Acid-Catalyzed Hydrolysis :

In the presence of HCl or H2SO4, the oxazine ring opens to yield trifluoromethylated β-amino alcohols. This reaction is reversible under basic conditions . -

Nucleophilic Substitution :

The amine group at position 2 participates in nucleophilic substitutions. For example, reaction with acyl chlorides or sulfonyl chlorides produces N-acylated derivatives (e.g., 5a–e in Scheme 1 of ).

Electrophilic Aromatic Substitution

The trifluoromethyl group activates the oxazine ring for electrophilic substitutions:

-

Nitration :

Nitration with HNO3/H2SO4 introduces nitro groups at the para position relative to the trifluoromethyl group, forming 4-nitro derivatives . -

Halogenation :

Bromination using Br2/FeBr3 yields 5-bromo-4-(trifluoromethyl)-2H-1,3-oxazin-2-amine, a precursor for cross-coupling reactions .

Biological Activity and Derivatization

4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine derivatives exhibit notable bioactivity:

-

Antiviral Activity :

N-Substituted oxazinan-2-ones show inhibitory effects against HIV-1 reverse transcriptase (IC50: 0.8–3.2 μM) . -

BACE1 Inhibition :

Derivatives like (4S,6S)-2-amino-4-methyl-6-(trifluoromethyl)-5,6-dihydro-4H-1,3-oxazine are potent β-secretase inhibitors (Ki: 1.2 nM) .

Table 1: Key Derivatives and Activities

Reaction with Difluorocarbene

Under thermal conditions, this compound reacts with difluorocarbene (generated from CF3SO2Na) to form trifluoromethylated quinolines via a multi-component cascade. This method uses triphenylphosphine and AgF as catalysts (72–85% yields) .

Hydrolysis and Rearrangement

-

Base-Mediated Rearrangement :

In aqueous NaOH, the oxazine ring undergoes cleavage to form trifluoromethylated β-lactams, which further rearrange to spirocyclic compounds . -

Electrochemical Rearrangement :

Electro-oxidation in MeOH/NaClO4 transforms the oxazine into benzoxazinones via a benzylic carbocation intermediate (Scheme 4 in ).

Catalytic Cross-Coupling

Palladium-catalyzed Suzuki coupling with aryl boronic acids introduces aryl groups at position 5, enhancing pharmacological properties .

Example :

Stability and Reactivity Trends

Applications De Recherche Scientifique

Medicinal Chemistry

4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine and its derivatives have shown significant promise in medicinal chemistry, particularly as potential therapeutic agents.

Antiviral Activity

One notable application is in the development of antiviral drugs. Compounds similar to 4-(trifluoromethyl)-1,3-oxazine derivatives have been studied for their effectiveness against HIV. For instance, Efavirenz, a known non-nucleoside reverse transcriptase inhibitor, has been derived from trifluoromethyl-1,3-oxazin-2-one structures and exhibits high activity against various HIV strains . This indicates that this compound may serve as a scaffold for developing new antiviral agents.

Anticancer Properties

Research has also indicated that trifluoromethylated compounds possess anticancer properties. In vitro studies have shown that certain derivatives exhibit cytotoxic effects against cancer cell lines such as PC3 (prostate cancer) and K562 (chronic myeloid leukemia) at low concentrations . These findings suggest that further exploration of this compound could yield effective anticancer therapies.

Agricultural Applications

The compound's biological activity extends to agricultural applications, particularly in pest control.

Insecticidal Activity

Recent studies have reported that derivatives of trifluoromethyl compounds demonstrate insecticidal properties against pests such as Spodoptera frugiperda and Mythimna separata. For example, specific derivatives showed mortality rates exceeding 90% against these pests . The effectiveness of these compounds suggests their potential use as environmentally friendly insecticides.

Fungicidal Properties

Additionally, some trifluoromethyl derivatives have been evaluated for their antifungal activities. They exhibited moderate to good efficacy against various fungal pathogens at concentrations around 50 µg/ml . This highlights the potential of this compound in developing fungicides for agricultural use.

Material Science

In material science, compounds containing the oxazine ring are being explored for their unique properties.

Electrochemical Applications

The incorporation of trifluoromethyl groups into oxazine frameworks can enhance electrochemical properties. Research indicates that these compounds can be utilized in organic electronics and sensors due to their stability and conductivity . This opens avenues for developing advanced materials with specific electronic characteristics.

Data Table: Summary of Applications

| Application Area | Specific Use | Observations/Results |

|---|---|---|

| Medicinal Chemistry | Antiviral drugs | Effective against HIV strains |

| Anticancer agents | Cytotoxic effects on cancer cell lines | |

| Agricultural Science | Insecticides | High mortality rates against target pests |

| Fungicides | Moderate efficacy against fungal pathogens | |

| Material Science | Organic electronics | Enhanced electrochemical properties |

Case Study 1: Antiviral Development

A study highlighted the synthesis of a series of trifluoromethylated oxazines that were tested for antiviral activity. The results demonstrated significant inhibition of viral replication in vitro, suggesting a pathway for developing new antiviral medications based on the oxazine structure .

Case Study 2: Insecticide Efficacy

In another investigation, a set of trifluoromethyl pyrimidine derivatives was synthesized and tested for insecticidal activity. The results indicated that several compounds achieved over 90% mortality in test populations of Spodoptera frugiperda, showcasing their potential as new insecticides .

Mécanisme D'action

The mechanism of action of 4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Comparisons

Core Heterocyclic Systems

- 1,3-Oxazin vs. 1,3,5-Oxadiazine: 1,3-Oxazin (Target Compound): A six-membered ring with one oxygen and one nitrogen atom. The trifluoromethyl group at position 4 introduces strong electron-withdrawing effects, influencing reactivity and stability. 1,3,5-Oxadiazine (): Contains three heteroatoms (two oxygen, one nitrogen).

1,3-Oxazin vs. 1,3-Thiazin/Thiazole () :

- Thiazin/Thiazole Derivatives : Sulfur replaces oxygen in the heterocycle (e.g., (4S)-4-(2,4-difluorophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine). Sulfur’s larger atomic radius and polarizability may enhance π-π stacking or metal coordination, differing from the oxazin’s oxygen-based interactions .

Substituent Effects

- Trifluoromethyl (-CF₃) vs. Trichloromethyl (-CCl₃): -CF₃ offers greater electronegativity and lipophilicity than -CCl₃, which may improve blood-brain barrier penetration and reduce hydrolysis susceptibility. -CCl₃ in 1,3,5-oxadiazin derivatives () increases molecular weight (≈173 g/mol for Cl₃ vs.

Aromatic vs. Aliphatic Substituents :

Stability and Reactivity

- Electron-Withdrawing Effects : The -CF₃ group in the target compound stabilizes the ring via inductive effects, reducing susceptibility to nucleophilic attack compared to -CCl₃ or -CH₃ substituents.

Activité Biologique

4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine is a compound of significant interest due to its diverse biological activities. The incorporation of a trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable candidate in medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and structure-activity relationships (SAR).

Synthesis

The synthesis of this compound has been explored through various methodologies. The most common approach involves the reaction of trifluoromethylated precursors with amines or other nucleophiles to form the oxazine ring. Recent studies have highlighted efficient synthetic routes that yield high purity and yield of the desired compound .

Antiviral Activity

Recent research has demonstrated that compounds containing the oxazine moiety exhibit significant antiviral properties. For instance, derivatives of oxazinyl flavonoids have shown potent activity against Tobacco Mosaic Virus (TMV), suggesting that structural modifications to the oxazine ring can enhance antiviral efficacy. Compounds with phenylethyl groups displayed superior anti-TMV activities compared to standard antiviral agents like ribavirin .

Antitumor Activity

This compound has also been investigated for its potential antitumor effects. A study focusing on structure-based drug design revealed that certain derivatives exhibited potent antiproliferative activity in cancer cell lines, with selectivity towards specific tumor types. The binding affinity and cellular activity were significantly influenced by the presence of the trifluoromethyl group and other substituents on the oxazine ring .

Antioxidant and Anti-inflammatory Properties

The antioxidant capacity of this compound has been evaluated using various assays. Compounds derived from this scaffold demonstrated notable antioxidant activity, which is essential for mitigating oxidative stress-related diseases. Additionally, anti-inflammatory properties were observed in several studies, indicating that these compounds could serve as potential therapeutic agents for inflammatory conditions .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound derivatives. Research indicates that:

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.

- Substituents on the Oxazine Ring : Modifications at various positions significantly affect biological activity; for example, introducing electron-donating groups often improves antiviral potency.

Table 1 summarizes key findings from SAR studies:

| Compound | Substituent | Activity Type | IC50/Activity Level |

|---|---|---|---|

| 6p | Phenylethyl | Antiviral (TMV) | 500 μg/mL (63% inhibition) |

| 6a | Methyl | Antiviral (TMV) | Moderate activity |

| 3 | N/A | Antitumor | GI50 = 38 nM |

| 4 | N/A | Antioxidant | TEAC = 1.33 ± 0.04 |

Case Studies

- Antiviral Mechanism : A study utilized molecular docking to illustrate how oxazinyl flavonoid compounds interact with viral proteins, inhibiting virus assembly effectively.

- Antitumor Evaluation : In vivo studies assessed the antitumor efficacy of trifluoromethylated oxazine derivatives in mouse models, revealing promising results in reducing tumor size and improving survival rates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.